4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid
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Overview
Description
4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid is a chemical compound with the molecular formula C14H18N2O5S and a molecular weight of 326.37 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperazine ring substituted with a phenylsulfonyl group .
Preparation Methods
The synthesis of 4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid typically involves multiple steps. One common synthetic route includes the reaction of piperazine with phenylsulfonyl chloride to form 4-(phenylsulfonyl)piperazine. This intermediate is then reacted with succinic anhydride to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially when using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of secondary amines .
Scientific Research Applications
4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and analgesic properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can affect multiple biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid can be compared to other similar compounds, such as:
4-Oxo-4-[4-(methylsulfonyl)piperazin-1-yl]butanoic acid: This compound has a methylsulfonyl group instead of a phenylsulfonyl group, which can lead to different reactivity and biological activity.
4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]pentanoic acid: This compound has an additional carbon in the butanoic acid chain, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c17-13(6-7-14(18)19)15-8-10-16(11-9-15)22(20,21)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOUBJHVTQEPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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